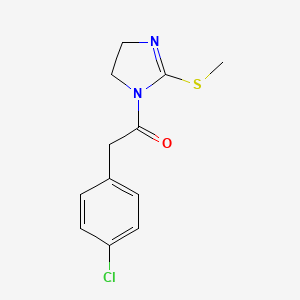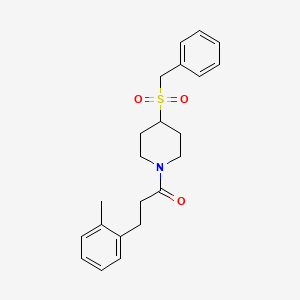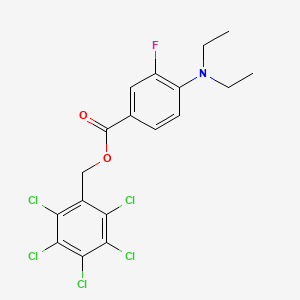
(2,3,4,5,6-Pentachlorophenyl)methyl 4-(diethylamino)-3-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3,4,5,6-Pentachlorophenyl)methyl 4-(diethylamino)-3-fluorobenzoate is a compound with potential applications in various fields of chemistry and materials science. This compound, due to its complex structure, is an interesting subject for study in terms of its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of compounds similar to (2,3,4,5,6-Pentachlorophenyl)methyl 4-(diethylamino)-3-fluorobenzoate often involves multi-step chemical processes. For instance, Nakayama et al. (1998) demonstrated the synthesis of a related compound involving treatment with elemental selenium and various reagents under controlled conditions (Nakayama et al., 1998).
Molecular Structure Analysis
Understanding the molecular structure of such compounds is crucial. Studies often involve X-ray diffraction analysis for structural determination, as seen in the work of Banu et al. (2014), who analyzed similar compounds (Banu et al., 2014).
Chemical Reactions and Properties
The chemical behavior of (2,3,4,5,6-Pentachlorophenyl)methyl 4-(diethylamino)-3-fluorobenzoate in different conditions, including its reactivity with other chemicals, can be quite complex. Research by Wise et al. (1987) provides insights into the chemical reactions and properties of similar compounds (Wise et al., 1987).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystalline structure are key aspects of chemical compounds. Studies like that by Chidan Kumar et al. (2014) offer detailed analysis of physical properties through spectroscopic methods (Chidan Kumar et al., 2014).
Chemical Properties Analysis
The chemical properties, including stability, reactivity under different conditions, and interaction with other chemicals, are important for practical applications. Moreno-Fuquen et al. (2019) conducted studies on similar compounds, highlighting the importance of chemical properties analysis (Moreno-Fuquen et al., 2019).
Applications De Recherche Scientifique
Environmental Impact and Fate of Chlorinated Compounds
Chlorinated compounds, including parabens and chlorophenols, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These compounds, often used as preservatives in various products, can act as weak endocrine disrupters. Despite treatments that eliminate them relatively well from wastewater, they are always present at low concentration levels in effluents of wastewater treatment plants. Their biodegradability and ubiquity in surface water and sediments highlight the continuous introduction into the environment due to consumption of chlorinated compound-based products. Moreover, chlorinated by-products, more stable and persistent than the parent species, have been detected, raising concerns about their toxicity (Haman et al., 2015).
Toxicity and Human Exposure
The toxicity and human exposure to chlorinated hydrocarbons and related compounds have been a concern. These compounds, found in various technical products, have been implicated in causing a range of health issues, including chloracne, liver disease, and potentially cancer. The review of pentachlorophenol (PCP) occurrence in the environment and humans in China underscores the health risks due to the re-emergence of schistosomiasis, highlighting the warranted production and consumption of PCP and its inevitable result in persistent environmental contamination (Zheng et al., 2012).
Safety And Hazards
While specific safety and hazard information for this compound is not available, it’s important to handle all chemicals with appropriate safety measures. For example, pentachlorophenyl laurate, a related compound, has hazard statements H302 and H410, indicating that it is harmful if swallowed and very toxic to aquatic life with long lasting effects .
Propriétés
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl)methyl 4-(diethylamino)-3-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl5FNO2/c1-3-25(4-2)12-6-5-9(7-11(12)24)18(26)27-8-10-13(19)15(21)17(23)16(22)14(10)20/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXFQQLGARYDSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C(=O)OCC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl5FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3,4,5,6-Pentachlorophenyl)methyl 4-(diethylamino)-3-fluorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2488960.png)
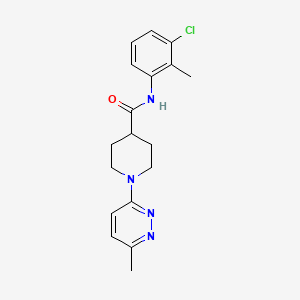

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2488966.png)
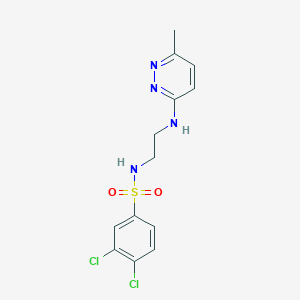
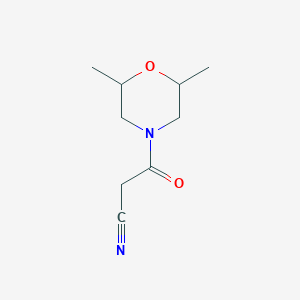
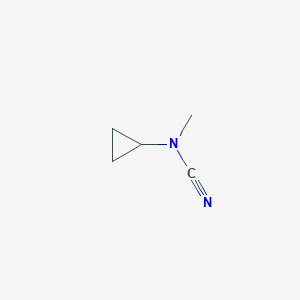
![Tert-butyl 2-(8-oxa-5-azaspiro[3.5]nonan-7-yl)acetate](/img/structure/B2488975.png)

![3-Phenylmethoxycarbonyl-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2488978.png)
![1-(5-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2488979.png)

